Cas no 930299-88-0 (4-Methylthiophen-2-amine hydrochloride)

4-Methylthiophen-2-amine hydrochloride is a hydrochloride salt derivative of 4-methylthiophen-2-amine, commonly used as an intermediate in organic synthesis and pharmaceutical research. Its stable crystalline form ensures reliable handling and storage, while the hydrochloride moiety enhances solubility in polar solvents, facilitating reactions in aqueous or protic environments. The compound’s thiophene core offers versatility in heterocyclic chemistry, enabling applications in the development of agrochemicals, dyes, and bioactive molecules. High purity grades are available to meet stringent research and industrial requirements. Its well-characterized properties make it a practical choice for synthetic workflows requiring precise control over reactivity and yield.
4-Methylthiophen-2-amine hydrochloride structure
930299-88-0 structure
Product Name:4-Methylthiophen-2-amine hydrochloride
CAS No:930299-88-0
MF:C5H8ClNS
MW:149.641718864441
MDL:MFCD21604144
CID:1026003
PubChem ID:57345818
Update Time:2025-08-05

4-Methylthiophen-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Methylthiophen-2-amine hydrochloride
    • 2-Amino-4-methylthiophene hydrochloride
    • 4-Methylthiophen-2-aminehydrochloride
    • CS-0330230
    • 4-Methylthiophen-2-amine--hydrogen chloride (1/1)
    • 4-methylthiophen-2-amine hcl
    • DTXSID10720964
    • s11464
    • AKOS015920252
    • 2-AMINO-4-METHYLTHIOPHENE HYDROCHLORIDE[930299-88-0]
    • SCHEMBL3317772
    • SY318648
    • 4-methylthiophen-2-amine;hydrochloride
    • AS-54531
    • 930299-88-0
    • MFCD21604144
    • MDL: MFCD21604144
    • Inchi: 1S/C5H7NS.ClH/c1-4-2-5(6)7-3-4;/h2-3H,6H2,1H3;1H
    • InChI Key: ZIWUFHDGZTZUEY-UHFFFAOYSA-N
    • SMILES: Cl.S1C=C(C)C=C1N

Computed Properties

  • Exact Mass: 149.00700
  • Monoisotopic Mass: 149.0065981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 65.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • PSA: 54.26000
  • LogP: 3.02190

4-Methylthiophen-2-amine hydrochloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Methylthiophen-2-amine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:930299-88-0)4-Methylthiophen-2-amine hydrochloride
Order Number:A859887
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):590.0
Email:sales@amadischem.com

Additional information on 4-Methylthiophen-2-amine hydrochloride

Introduction to 4-Methylthiophen-2-amine hydrochloride (CAS No. 930299-88-0)

4-Methylthiophen-2-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 930299-88-0, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural motif of thiophene, characterized by a five-membered aromatic ring containing sulfur, forms the backbone of many pharmacologically relevant molecules. The introduction of an amine group at the 2-position and a methyl group at the 4-position further enhances its utility in synthetic chemistry and drug development.

The hydrochloride salt form of 4-methylthiophen-2-amine enhances its solubility in aqueous solutions, making it more amenable for various biochemical assays and formulation development. This property is particularly advantageous in pharmaceutical applications where solubility is a critical factor for drug bioavailability and efficacy. The compound’s amine functionality also allows for further derivatization, enabling chemists to explore its potential as a building block for more complex molecules.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds, such as thiophenes, in developing novel therapeutic agents. 4-Methylthiophen-2-amine hydrochloride has been studied for its potential role in various pharmacological pathways. For instance, researchers have investigated its interactions with enzymes and receptors that are implicated in neurological disorders, inflammation, and cancer. The ability of thiophene derivatives to modulate these pathways makes them attractive candidates for further development.

In particular, the amine group in 4-methylthiophen-2-amine hydrochloride serves as a versatile handle for chemical modifications. This allows for the synthesis of more complex structures through reactions such as condensation, alkylation, and acylation. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, making it a valuable scaffold for drug design. The hydrochloride form ensures that the compound remains stable and predictable in various experimental conditions.

One area where 4-methylthiophen-2-amine hydrochloride has shown promise is in the development of antimicrobial agents. Thiophene derivatives are known to exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of both methyl and amine groups enhances its interaction with microbial targets, potentially leading to improved efficacy against resistant strains. This makes it an interesting candidate for further investigation in antimicrobial chemotherapy.

The synthesis of 4-methylthiophen-2-amine hydrochloride typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include nucleophilic substitution reactions to introduce the amine functionality at the 2-position of the thiophene ring, followed by methylation at the 4-position. The final step involves converting the free base into its hydrochloride salt to improve solubility and stability. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of 4-methylthiophen-2-amine hydrochloride with biological targets. These studies provide insights into how structural modifications can influence binding affinity and selectivity. For example, computational analysis has revealed that subtle changes in the positioning of the methyl and amine groups can significantly impact interactions with enzymes such as kinases and phosphodiesterases. Such insights are crucial for rational drug design and optimization.

The pharmaceutical industry has shown increasing interest in thiophene derivatives due to their structural diversity and biological activity. 4-Methylthiophen-2-amine hydrochloride is no exception and has been explored as a potential lead compound for several therapeutic areas. Its ability to interact with multiple biological targets makes it a promising candidate for multitarget drug discovery efforts. Additionally, its amenability to structural diversification allows medicinal chemists to explore new chemical space rapidly.

In conclusion,4-Methylthiophen-2-amine hydrochloride (CAS No. 930299-88-0) represents a significant compound in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a building block for more complex molecules, along with its solubility advantages in hydrochloride form, makes it a valuable asset in drug discovery programs. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:930299-88-0)4-Methylthiophen-2-amine hydrochloride
A859887
Purity:99%
Quantity:1g
Price ($):590.0
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